
3,3-Dichlorobutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichlorobutan-2-one is an organic compound with the molecular formula C4H6Cl2O. It is a chlorinated derivative of butanone and is known for its reactivity and utility in various chemical processes. This compound is often used as an intermediate in organic synthesis and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
3,3-Dichlorobutan-2-one can be synthesized through the chlorination of butanone. The process involves the reaction of butanone with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction typically proceeds as follows:
CH3COCH2CH3+Cl2→CH3COCHClCH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
3,3-Dichlorobutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted butanones depending on the nucleophile used.
科学的研究の応用
3,3-Dichlorobutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Dichlorobutan-2-one involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms in the compound make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
3-Chloro-2-butanone: A related compound with one chlorine atom, used in similar applications.
1,3-Dichlorobutane: Another chlorinated butane derivative with different reactivity.
Uniqueness
3,3-Dichlorobutan-2-one is unique due to its two chlorine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in different scientific and industrial applications.
特性
CAS番号 |
2648-57-9 |
|---|---|
分子式 |
C4H6Cl2O |
分子量 |
140.99 g/mol |
IUPAC名 |
3,3-dichlorobutan-2-one |
InChI |
InChI=1S/C4H6Cl2O/c1-3(7)4(2,5)6/h1-2H3 |
InChIキー |
WBVOVRCGXKWAQT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


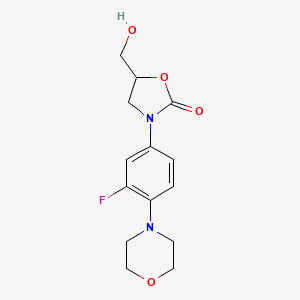
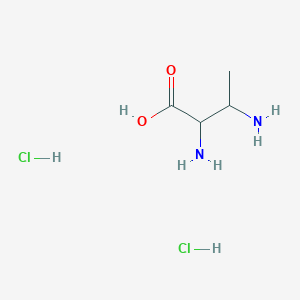
![6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13396202.png)
![2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide](/img/structure/B13396212.png)
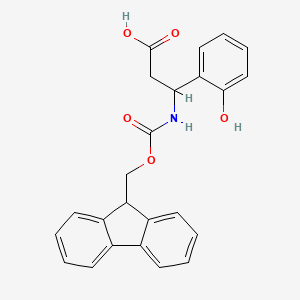
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13396224.png)
![2-[[6-[[1-[3-[(2-Cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13396231.png)
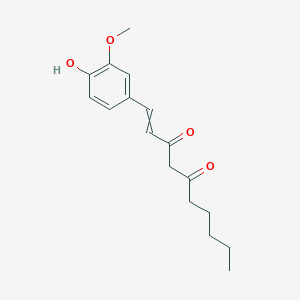

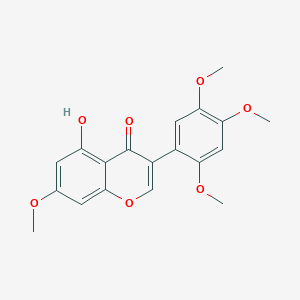


![5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B13396262.png)
![1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid](/img/structure/B13396267.png)
